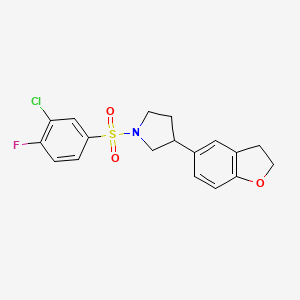

![molecular formula C15H17N3OS2 B2644539 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1251549-88-8](/img/structure/B2644539.png)

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

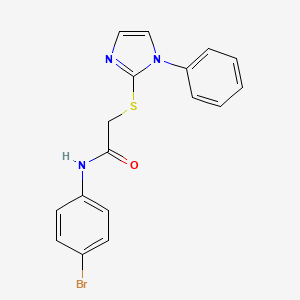

Imidazo[2,1-b]thiazole derivatives have been studied for their potential as ghrelin receptor inverse agonists . They contain a fused imidazo[2,1-b]thiazole motif in the core structure .

Synthesis Analysis

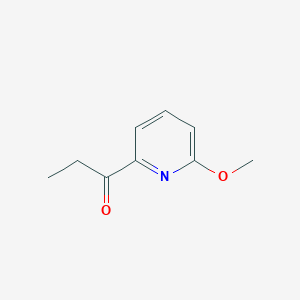

The synthesis of imidazo[2,1-b]thiazole derivatives involves designing and synthesizing novel analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused imidazo[2,1-b]thiazole motif in the core structure .Chemical Reactions Analysis

These compounds undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Antibacterial and Antifungal Properties : A study by Tumosienė et al. (2012) on the synthesis of azole derivatives, including structures related to the specified compound, found that certain synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).

- Tumor Hypoxia Markers : Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues, showcasing their potential as tumor hypoxia markers, indicating a research application in cancer diagnosis (Li, Chu, Liu, & Wang, 2005).

Synthetic Methodology and Material Science

- Ionic Liquids and Polymerisation : Research by Khan et al. (2015) on the vapor-liquid equilibria of imidazolium ionic liquids with cyano-containing anions provides insights into the molecular interactions and potential applications in material science, particularly in the study of ionic liquids' properties (Khan et al., 2015).

- Epoxy Resin Polymerisation : Binks et al. (2018) explored the mechanism through which ionic liquids, including imidazolium-based compounds, initiate the polymerization of epoxy resins, offering valuable information for the development of new polymeric materials (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).

Antitubercular Activity

- Antimycobacterial Activity : Ramprasad et al. (2016) reported the synthesis and antitubercular activity of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, indicating their potential as antimycobacterial agents (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).

Propriétés

IUPAC Name |

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c1-11-9-18-12(10-21-15(18)17-11)4-5-14(19)16-7-6-13-3-2-8-20-13/h2-3,8-10H,4-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAVGHPJPTRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CSC2=N1)CCC(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)

![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2644459.png)

![N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2644460.png)

![(1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B2644462.png)

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)

![N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2644475.png)